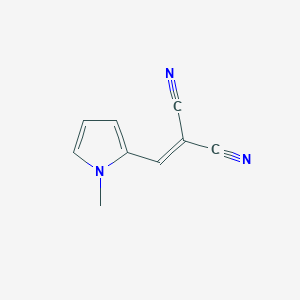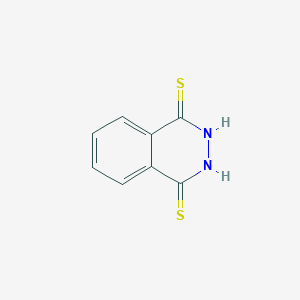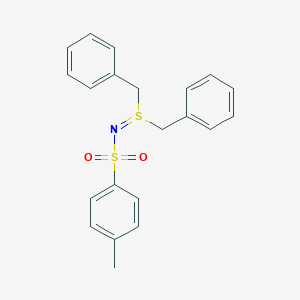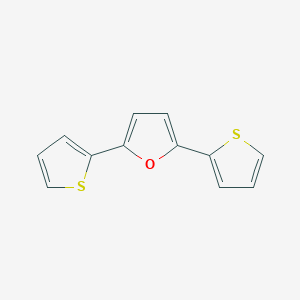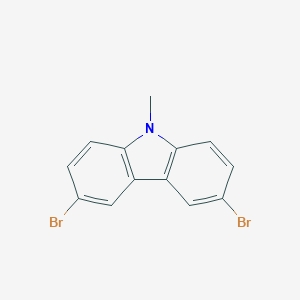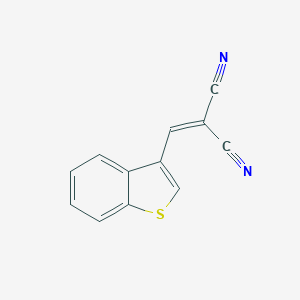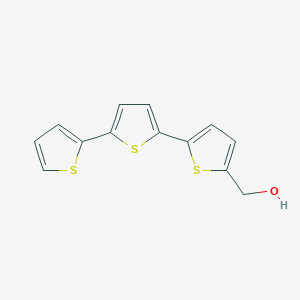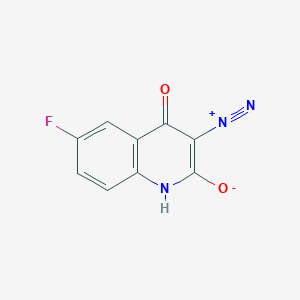
3-diazonio-6-fluoro-4-oxo-1H-quinolin-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-diazonio-6-fluoro-4-oxo-1H-quinolin-2-olate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a quinoline derivative with a diazonium group and a fluoro substituent. This compound has been synthesized using various methods and has shown promising results in various scientific fields.
Mecanismo De Acción
The mechanism of action of 3-diazonio-6-fluoro-4-oxo-1H-quinolin-2-olate is not fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes involved in various biological processes. It has been found to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication in bacteria. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair in eukaryotic cells.
Biochemical and Physiological Effects:
3-diazonio-6-fluoro-4-oxo-1H-quinolin-2-olate has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of bacteria and viruses. This compound has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, this compound has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-diazonio-6-fluoro-4-oxo-1H-quinolin-2-olate in lab experiments is its broad-spectrum antibacterial and antiviral activity. This compound has also been found to be effective against antibiotic-resistant bacteria. However, one of the limitations of using this compound in lab experiments is its cytotoxicity. This compound has been found to be toxic to normal cells at high concentrations.
Direcciones Futuras
There are several future directions for the study of 3-diazonio-6-fluoro-4-oxo-1H-quinolin-2-olate. One potential direction is the development of more efficient synthesis methods for this compound. Another direction is the study of the mechanism of action of this compound in more detail. Additionally, this compound could be studied for its potential use in the treatment of other diseases such as viral infections and autoimmune diseases.
Métodos De Síntesis
The synthesis of 3-diazonio-6-fluoro-4-oxo-1H-quinolin-2-olate has been achieved using different methods. One of the most common methods is the reaction of 2,3-diaminopyridine with 2-fluoro-4-nitrophenyl diazonium salt. The product obtained is then treated with acetic anhydride to obtain the final product. Other methods include the reaction of 2-amino-3-fluoropyridine with 2,4-dinitrophenyl diazonium salt and the reaction of 2-amino-3-fluoropyridine with 2,4,6-trinitrophenyl diazonium salt.
Aplicaciones Científicas De Investigación
3-diazonio-6-fluoro-4-oxo-1H-quinolin-2-olate has been extensively studied for its potential applications in scientific research. It has been found to have antibacterial, antiviral, and anticancer properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
6426-59-1 |
|---|---|
Nombre del producto |
3-diazonio-6-fluoro-4-oxo-1H-quinolin-2-olate |
Fórmula molecular |
C9H4FN3O2 |
Peso molecular |
205.15 g/mol |
Nombre IUPAC |
3-diazonio-6-fluoro-4-oxo-1H-quinolin-2-olate |
InChI |
InChI=1S/C9H4FN3O2/c10-4-1-2-6-5(3-4)8(14)7(13-11)9(15)12-6/h1-3H,(H-,12,14,15) |
Clave InChI |
VNQQLHXLCIQNRP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1F)C(=O)C(=C(N2)[O-])[N+]#N |
SMILES canónico |
C1=CC2=C(C=C1F)C(=O)C(=C(N2)[O-])[N+]#N |
Otros números CAS |
6426-59-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pentacyclo[6.6.6.02,7.09,14.015,20]icosa-4,9,11,13,15,17,19-heptaene-3,6-dione](/img/structure/B189178.png)
![2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B189179.png)

![2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol](/img/structure/B189183.png)
